"3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole" IUPAC name and structure
"3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole" IUPAC name and structure
3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole: Structural Profiling and Synthetic Utility in Lead Optimization
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole (CAS: 1250052-81-3) has emerged as a highly privileged, bifunctional building block. By incorporating a thermodynamically stable 1,2,4-oxadiazole core, this scaffold serves as a robust bioisostere for esters and amides, effectively mitigating enzymatic hydrolysis[1]. This technical whitepaper details the structural rationale, physicochemical properties, and validated synthetic workflows for integrating this scaffold into advanced drug discovery pipelines.
Structural and Physicochemical Profiling
The architecture of 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is defined by three distinct modular zones:
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The 1,2,4-Oxadiazole Core: Provides rigid geometry and metabolic stability.
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The C3-Chloromethyl Group: Acts as a highly reactive electrophilic handle for late-stage functionalization.
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The C5-(2-Methoxyethyl) Group: Introduces conformational flexibility and a hydrogen bond acceptor, optimizing the molecule's solvation profile.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole |
| CAS Registry Number | 1250052-81-3 |
| Molecular Formula | C6H9ClN2O2 |
| Molecular Weight | 176.60 g/mol |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, O, Ether O) |
| Rotatable Bonds | 4 |
| SMILES | COCCC1=NC(CCl)=NO1 |
Mechanistic Utility in Drug Design
Bioisosteric Replacement and Metabolic Stability Esters and amides are frequently plagued by rapid in vivo degradation via ubiquitous esterases and amidases. The 1,2,4-oxadiazole ring acts as a classical bioisostere, mimicking the planar geometry and electronic distribution of these carbonyl derivatives while remaining completely resistant to hydrolytic cleavage[2]. Furthermore, compared to more lipophilic aromatic rings (e.g., phenyl or thiophene), the oxadiazole core reduces off-target liabilities, including hERG channel inhibition, by lowering the overall lipophilicity of the drug candidate[3].
Physicochemical Tuning via the 2-Methoxyethyl Moiety The inclusion of the 2-methoxyethyl chain at the C5 position is a deliberate design choice to modulate absorption, distribution, metabolism, and excretion (ADME) properties. Unlike straight alkyl chains that drive up lipophilicity (LogP) and reduce aqueous solubility, the ether oxygen provides a critical hydrogen bond acceptor (HBA). This slight increase in polarity enhances gastrointestinal absorption and maintains a favorable unbound fraction in plasma.
Electrophilic Activation at C3 The chloromethyl group at the C3 position is uniquely activated. The adjacent sp2-hybridized carbon of the oxadiazole ring exerts a strong inductive electron-withdrawing effect, significantly lowering the activation energy required for an SN2 transition state. This makes the scaffold an exceptional alkylating agent for coupling with complex pharmacophores.
Synthetic Workflows & Experimental Protocols
De Novo Synthesis of the Scaffold The 1,2,4-oxadiazole core is typically synthesized via the cyclocondensation of an amidoxime with a carboxylic acid derivative[4]. Specifically, reacting 2-chloroacetamidoxime (which forms the C3-chloromethyl domain) with 3-methoxypropanoyl chloride (which forms the C5-methoxyethyl domain) under basic conditions yields the target scaffold. The reaction proceeds via an O-acylated intermediate, followed by thermally driven intramolecular dehydration to close the ring[5].
Protocol: Late-Stage N-Alkylation via SN2 Displacement The following self-validating protocol details the covalent linkage of the 1,2,4-oxadiazole scaffold to a secondary amine (e.g., a piperazine or piperidine derivative) to construct a final active pharmaceutical ingredient (API).
Objective: High-yield N-alkylation utilizing in situ Finkelstein activation.
Step 1: Reaction Assembly
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In an oven-dried, nitrogen-purged reaction vessel, dissolve the target secondary amine (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (MeCN, 5.0 mL).
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Causality: MeCN is a polar aprotic solvent. It selectively solvates cations (enhancing base solubility) while leaving the nucleophilic amine unsolvated, thereby maximizing its reactivity in SN2 pathways.
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Add finely powdered, anhydrous Potassium Carbonate (K 2 CO 3 , 2.5 equiv, 2.5 mmol) and Sodium Iodide (NaI, 0.2 equiv, 0.2 mmol).
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Causality: NaI acts as a nucleophilic catalyst. It converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction). Iodide is a superior leaving group, which dramatically accelerates the subsequent SN2 displacement by the amine and suppresses competing side reactions.
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Introduce 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole (1.1 equiv, 1.1 mmol) dropwise to the suspension.
Step 2: Execution and Monitoring 4. Elevate the temperature to 60°C and maintain vigorous stirring for 4–8 hours. 5. Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. The reaction is deemed complete when the amine starting material spot is fully consumed. Confirm the product identity via LC-MS, observing the expected[M+H] + molecular ion peak.
Step 3: Workup and Purification 6. Quench the reaction mixture with distilled water (10 mL) to dissolve inorganic salts, then extract the aqueous phase with Ethyl Acetate (3 x 10 mL). 7. Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water and MeCN. 8. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the optimized drug candidate.
Signaling/Interaction Pathway Visualization
The following diagram illustrates the modular assembly workflow, demonstrating how simple precursors are transformed into the reactive scaffold, which is then utilized in late-stage functionalization to generate a metabolically stable drug candidate.
Modular assembly workflow utilizing the 1,2,4-oxadiazole scaffold for late-stage functionalization.
References
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Title: Bioisosterism: 1,2,4-Oxadiazole Rings Source: PubMed (NIH) URL: [Link]
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Title: Bioisosterism: 1,2,4‐Oxadiazole Rings (Full Text) Source: ResearchGate URL: [Link]
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Title: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands Source: RSC Publishing URL: [Link]
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Title: Synthesis of 1,2,4-Oxadiazoles (A Review) Source: ResearchGate URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC (NIH) URL: [Link]
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
